molecular formula C14H10F2O2 B2818786 3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid CAS No. 1357353-84-4

3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid

Cat. No.: B2818786
CAS No.: 1357353-84-4
M. Wt: 248.229
InChI Key: MCHVFZRLUIOORC-UHFFFAOYSA-N
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Description

3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a benzoic acid moiety. The incorporation of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Scientific Research Applications

3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For 3-Fluoro-4-methylphenylboronic acid, it is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the benzoic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: Another fluorine-containing benzoic acid derivative with similar chemical properties.

    3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: A compound with a similar fluorinated phenyl ring structure.

Uniqueness

3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid is unique due to the specific positioning of the fluorine atoms and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that require specific reactivity and interactions.

Properties

IUPAC Name

3-[fluoro-(3-fluorophenyl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-2-4-10(8-12)13(16)9-3-1-5-11(7-9)14(17)18/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHVFZRLUIOORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C2=CC(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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